molecular formula C28H26FN3O3S B2943856 2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113137-95-3

2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2943856
CAS RN: 1113137-95-3
M. Wt: 503.59
InChI Key: RINCONUUPKVGPQ-UHFFFAOYSA-N
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Description

2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H26FN3O3S and its molecular weight is 503.59. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones : Compounds with a fluoroquinolone base and 4-thiazolidinone were synthesized and tested for their antibacterial and antifungal activities. The study demonstrates the potential of these compounds in antimicrobial therapy (Patel & Patel, 2010).

  • A Clubbed Quinazolinone and 4-Thiazolidinone as Potential Antimicrobial Agents : This research synthesized a series of compounds combining quinazolinone and 4-thiazolidinone, showing significant in vitro antibacterial and antifungal activities, suggesting their utility as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Anticancer Applications

  • Synthesis and Cytotoxic Activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine Derivatives : This study explored the cytotoxic activities of isoquinoline and perimidine derivatives, finding several compounds with significant effects against cancer cell lines, indicating their potential as anticancer agents (Bu et al., 2001).

Antitubercular Activity

  • Synthesis of Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as Potent Inhibitors of Mycobacterium tuberculosis : A series of novel compounds was synthesized and evaluated for antitubercular activity. Several analogs exhibited promising activity against M. tuberculosis, suggesting their potential in antitubercular therapy (Marvadi et al., 2020).

Peripheral Benzodiazepine Receptor Imaging

  • Labeling and Evaluation of N-[11C]methylated Quinoline-2-carboxamides as Potential Radioligands : The study focused on synthesizing and evaluating quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptor imaging, contributing to advancements in positron emission tomography (PET) imaging techniques (Matarrese et al., 2001).

properties

IUPAC Name

2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O3S/c1-16(2)30-26(34)19-6-12-23-24(14-19)31-28(32(27(23)35)21-9-7-20(29)8-10-21)36-15-25(33)22-11-5-17(3)13-18(22)4/h5-14,16H,15H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINCONUUPKVGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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